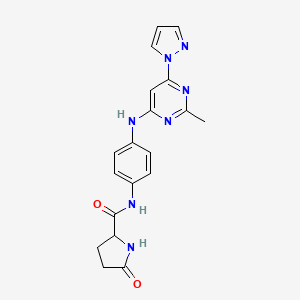
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H19N7O2 and its molecular weight is 377.408. The purity is usually 95%.
BenchChem offers high-quality N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were found to exhibit promising anticancer properties against various cancer cell lines, demonstrating the potential of such compounds in cancer therapy and inflammation-related disorders. The study conducted by Rahmouni et al. (2016) discusses the synthesis and biological evaluation of these compounds, highlighting their structure-activity relationship (SAR) and potential therapeutic applications Rahmouni et al., 2016.
Histone Deacetylase Inhibitor
Another application involves the compound MGCD0103, identified as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which acts as a histone deacetylase (HDAC) inhibitor. It shows selective inhibition of HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo. This compound, described by Zhou et al. (2008), highlights the therapeutic potential of pyrimidine derivatives in cancer treatment through epigenetic modulation Zhou et al., 2008.
Systemic Fungicides
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as structural analogs to the systemic fungicide carboxin. These compounds have shown a high level of fungicidal activity in assays, suggesting their potential use in agricultural applications to combat fungal infections in crops Huppatz, 1985.
Anti-angiogenic and DNA Cleavage Activities
Novel piperidine analogues of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and shown to exhibit significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, offering a new avenue for cancer therapy development Kambappa et al., 2017.
Antibacterial Pyrazolopyrimidine Derivatives
The synthesis of pyrazolopyrimidine derivatives with antibacterial properties has also been explored. These compounds have shown significant activity against various bacterial strains, highlighting their potential as new antibacterial agents. This research, conducted by Rahmouni et al. (2014), indicates the broad spectrum of therapeutic applications that pyrazolopyrimidine derivatives can offer Rahmouni et al., 2014.
Propriétés
IUPAC Name |
N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c1-12-21-16(11-17(22-12)26-10-2-9-20-26)23-13-3-5-14(6-4-13)24-19(28)15-7-8-18(27)25-15/h2-6,9-11,15H,7-8H2,1H3,(H,24,28)(H,25,27)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKOYBBDZNXAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4CCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

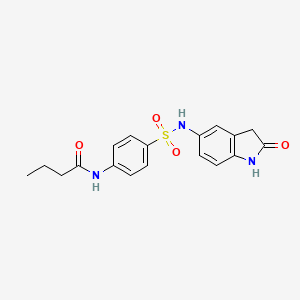
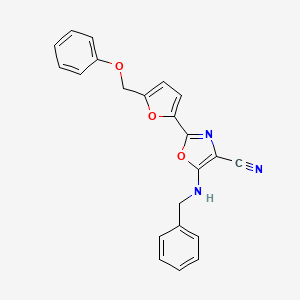
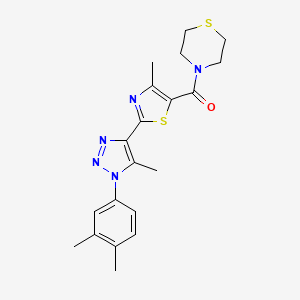
![4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B2513359.png)
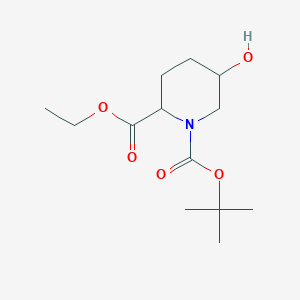
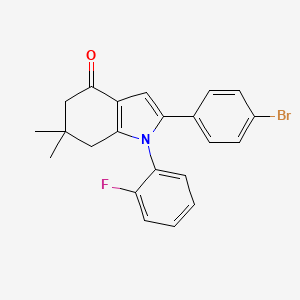
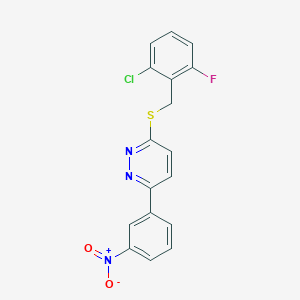


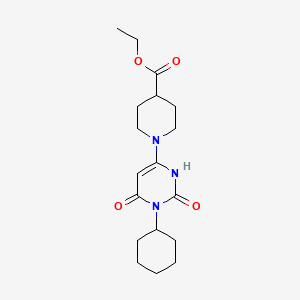


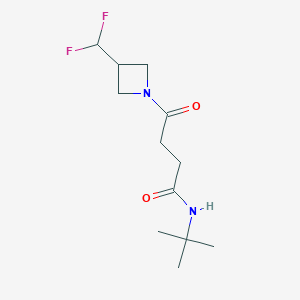
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)